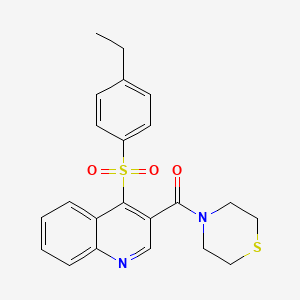

(4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the sulfonyl and thiomorpholino groups. Sulfonyl groups are often good leaving groups in nucleophilic substitution reactions, while the thiomorpholino group might participate in reactions involving the sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, solubility, melting point, and boiling point would be influenced by the presence and position of the sulfonyl and thiomorpholino groups .Aplicaciones Científicas De Investigación

Antimalarial and Antimicrobial Applications

Quinoline derivatives, including those structurally related to the compound , have a long history of use in antimalarial pharmacotherapy. These compounds are known for their diverse mechanisms of action, including interference with nucleic acid replication and glucose metabolism in parasitic organisms. The review by Hunsicker (1969) discusses the pharmacological rationale behind the use of quinoline derivatives in combination therapies for resistant falciparum malaria, highlighting their utility in complex therapeutic regimens (Hunsicker, 1969).

Neuroprotective and Neurotoxic Effects

The metabolism of tryptophan through the kynurenine pathway produces metabolites with significant neuroprotective or neurotoxic effects, including quinolinic acid, a structural analog to quinoline-based compounds. The role of these metabolites in neurological disorders, as discussed by Vámos et al. (2009), indicates a potential area of research for compounds capable of modulating this pathway, offering insights into novel therapeutic strategies for neurodegenerative diseases (Vámos et al., 2009).

Antioxidant Activity

Analytical methods for determining antioxidant activity, as reviewed by Munteanu and Apetrei (2021), provide a framework for evaluating the antioxidant potential of various compounds, including quinoline derivatives. The ability to scavenge free radicals or inhibit oxidative processes is crucial in fields ranging from food engineering to pharmacy, indicating another research avenue for related compounds (Munteanu & Apetrei, 2021).

Anticancer Research

Sulfonamide derivatives, as discussed by Elgemeie et al. (2019), have garnered interest for their diverse biological activities, including anticancer properties. The review highlights the synthesis and biological significance of N-sulfonylamino azinones, underscoring the potential of sulfonamide-based compounds in medicinal chemistry and anticancer drug development (Elgemeie et al., 2019).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(4-ethylphenyl)sulfonylquinolin-3-yl]-thiomorpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S2/c1-2-16-7-9-17(10-8-16)29(26,27)21-18-5-3-4-6-20(18)23-15-19(21)22(25)24-11-13-28-14-12-24/h3-10,15H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTQFWCCHYKXIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-((4-Ethylphenyl)sulfonyl)quinolin-3-yl)(thiomorpholino)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-methoxypyrimidine-4-carboxamide](/img/structure/B2802440.png)

![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802441.png)

![3-[Methyl-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyrazine-2-carbonitrile](/img/structure/B2802444.png)

![2-(furan-2-carboxamido)-N-(2-(trifluoromethyl)phenyl)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2802445.png)

![Tert-butyl 3-{[2-(acetamidomethyl)pyridin-4-yl]oxy}pyrrolidine-1-carboxylate](/img/structure/B2802453.png)

![6-[[5-benzylsulfanyl-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2802455.png)